![molecular formula C16H15F3N4O2 B6968138 (2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is a complex organic compound characterized by its unique structural features, including a phenyl group, a trifluoromethyl-substituted pyridazine ring, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Attachment of the pyridazine ring: The pyridazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the intermediate compound.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide
- (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide
Uniqueness
Compared to similar compounds, (2R,5S)-5-phenyl-N’-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide stands out due to its unique combination of structural features, including the oxolane ring and the trifluoromethyl-substituted pyridazine ring
Propiedades
IUPAC Name |
(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-8-9-14(21-20-13)22-23-15(24)12-7-6-11(25-12)10-4-2-1-3-5-10/h1-5,8-9,11-12H,6-7H2,(H,21,22)(H,23,24)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYPCPKWBDQQ-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)C(=O)NNC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C2=CC=CC=C2)C(=O)NNC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile](/img/structure/B6968059.png)
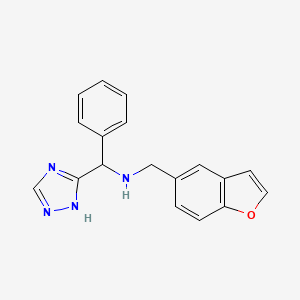
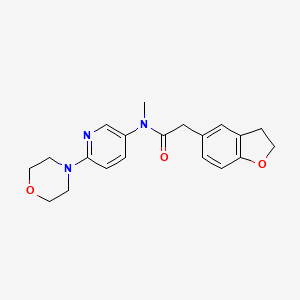
![1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one](/img/structure/B6968085.png)

![1-Methyl-2-(1-methylimidazol-2-yl)-4-[1-(4-methylsulfonylphenyl)ethyl]piperazine](/img/structure/B6968095.png)
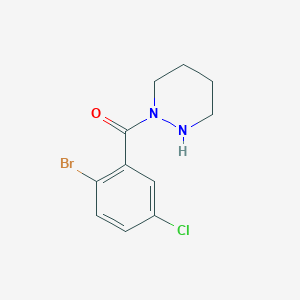
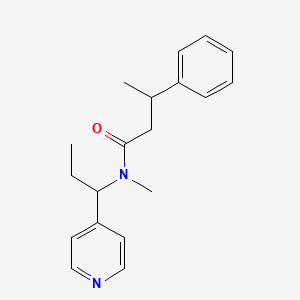
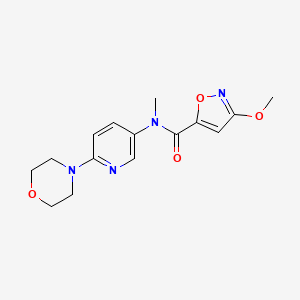
![2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6968113.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6968125.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)
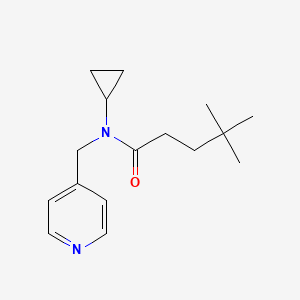
![1-(3,6-dihydro-2H-pyran-5-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6968137.png)
